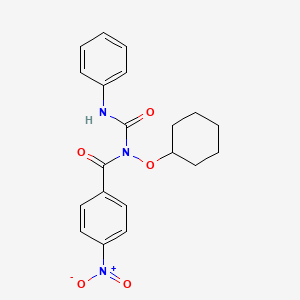
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexyloxy group, a nitro group, and a phenylcarbamoyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced via a reaction between the nitrobenzene derivative and phenyl isocyanate.
Cyclohexyloxy Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions with heat.
Major Products
Reduction: Formation of N-(Cyclohexyloxy)-4-amino-N-(phenylcarbamoyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of 4-nitrobenzoic acid and phenylcarbamoyl amine.
Aplicaciones Científicas De Investigación
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylcarbamoyl group may also interact with proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Cyclohexyloxy)-4-nitrobenzamide: Lacks the phenylcarbamoyl group.
N-(Phenylcarbamoyl)-4-nitrobenzamide: Lacks the cyclohexyloxy group.
4-Nitro-N-(phenylcarbamoyl)benzamide: Lacks the cyclohexyloxy group.
Uniqueness
N-(Cyclohexyloxy)-4-nitro-N-(phenylcarbamoyl)benzamide is unique due to the presence of all three functional groups (cyclohexyloxy, nitro, and phenylcarbamoyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
113459-98-6 |
|---|---|
Fórmula molecular |
C20H21N3O5 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-cyclohexyloxy-4-nitro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C20H21N3O5/c24-19(15-11-13-17(14-12-15)23(26)27)22(28-18-9-5-2-6-10-18)20(25)21-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,21,25) |
Clave InChI |
VXPZEAXCFDTHPN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)ON(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


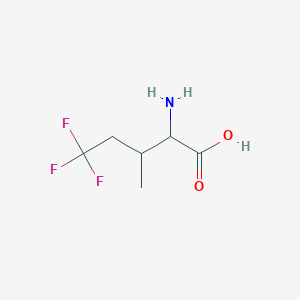

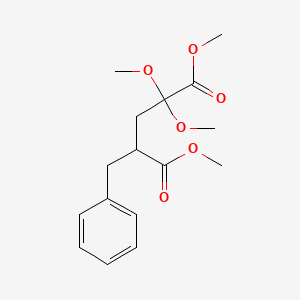
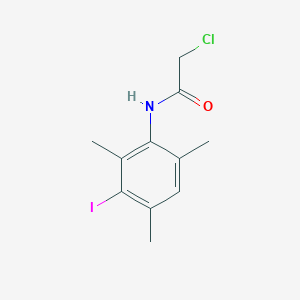
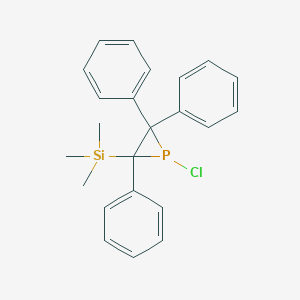
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
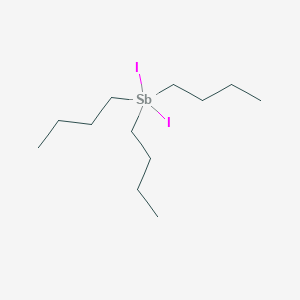
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)

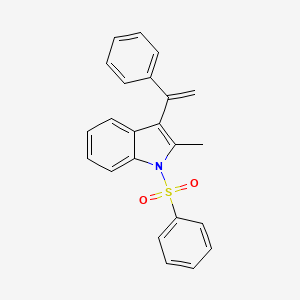
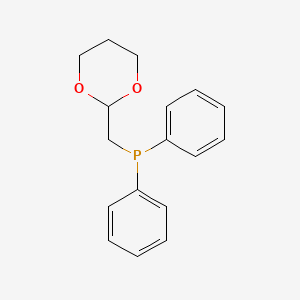
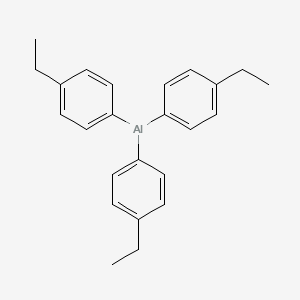
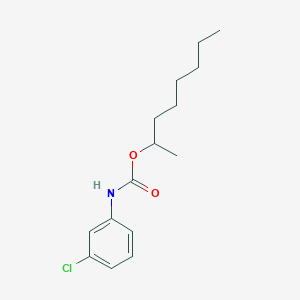
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
